5-(Tert-butylamino)pyridine-2-carboximidamide dihydrochloride
Description
5-(Tert-butylamino)pyridine-2-carboximidamide dihydrochloride is a pyridine-derived compound featuring a tert-butylamino group at position 5 and a carboximidamide group at position 2, stabilized as a dihydrochloride salt. The molecular formula of the compound is C₉H₁₅N₄·2HCl, with a calculated molecular weight of 251.92 g/mol.
Properties
IUPAC Name |
5-(tert-butylamino)pyridine-2-carboximidamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-10(2,3)14-7-4-5-8(9(11)12)13-6-7;;/h4-6,14H,1-3H3,(H3,11,12);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKUHAXBBDUWPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=CN=C(C=C1)C(=N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Tert-butylamino)pyridine-2-carboximidamide dihydrochloride typically involves the reaction of tert-butylamine with pyridine-2-carboximidamide under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually produced in powder form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur, especially when exposed to reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Alzheimer’s Disease Research
Recent studies have highlighted the role of compounds similar to 5-(Tert-butylamino)pyridine-2-carboximidamide dihydrochloride in the dual inhibition of acetylcholinesterase (AChE) and beta-site APP cleaving enzyme 1 (BACE-1), both of which are critical targets in Alzheimer's disease therapy. The design and synthesis of derivatives based on this compound have shown promising results in inhibiting these enzymes, suggesting a potential therapeutic strategy for treating Alzheimer's disease .
1.2 Diabetes Management
The compound has been explored for its inhibitory effects on the Maillard reaction, which is linked to the formation of advanced glycation end products (AGEs) implicated in diabetes complications. Research indicates that amidinoheterocyclic derivatives can effectively inhibit this reaction, thereby potentially reducing diabetic complications .
Biochemical Applications
2.1 Protein Interaction Studies
In biochemical research, this compound can serve as a tool for studying protein interactions and enzymatic activities. Its structure allows it to act as a competitive inhibitor in various enzymatic assays, providing insights into enzyme kinetics and mechanisms .
2.2 Development of Diagnostic Tools
The compound's ability to form complexes with metal ions has led to its exploration in developing MRI contrast agents. By modifying the compound to enhance its chelation properties, researchers are investigating its potential use in medical imaging .
Catalytic Applications
3.1 Ligand in Transition Metal Catalysis
this compound has been employed as a ligand in nickel-catalyzed cross-coupling reactions. This application is particularly valuable in organic synthesis, where it facilitates the formation of carbon-carbon bonds under mild conditions .
3.2 Synthesis of Novel Compounds
As a versatile ligand, this compound can be utilized to synthesize novel organic compounds through various coupling reactions, expanding the toolkit available to synthetic chemists .
Mechanism of Action
The mechanism of action of 5-(Tert-butylamino)pyridine-2-carboximidamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Calculated values based on molecular formulas.
Key Observations :
- Positional Isomerism : The 6-(difluoromethyl) analog () demonstrates how substituent position impacts electronic distribution and steric effects.
- Heterocyclic Core : The pyrimidine derivative () replaces pyridine with a pyrimidine ring, altering hydrogen-bonding patterns and solubility.
- Substituent Chemistry: The tert-butylsulfanyl group () introduces a sulfur atom, which may influence redox properties compared to the tert-butylamino group.
Physicochemical Properties
While explicit data (e.g., solubility, melting points) are unavailable in the evidence, inferences can be made:
Table 2: Hypothetical Physicochemical Properties
*LogP estimates based on substituent contributions.
Notes:
- The dihydrochloride salt form generally improves aqueous solubility compared to free bases.
Supplier Information
However, the structurally related 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide dihydrochloride is available from suppliers in Brazil, China, the USA, and India (e.g., Hangzhou TJM Chemical Co., Alkano Chemicals) .
Biological Activity
5-(Tert-butylamino)pyridine-2-carboximidamide dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound belongs to the class of pyridine derivatives, characterized by the presence of a tert-butylamino group and a carboximidamide functional group. Its chemical structure is critical for understanding its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various microbial strains. The structure-activity relationship (SAR) studies suggest that modifications in the pyridine ring can enhance antimicrobial efficacy.
- Enzyme Inhibition : This compound has been investigated as a potential inhibitor of specific enzymes, including proteases that are crucial in viral replication processes.
Antimicrobial Activity
A study on related pyridine derivatives highlighted their antimicrobial properties against a range of pathogens. The effectiveness can vary based on structural modifications. For instance, compounds with electron-withdrawing groups showed improved activity against Gram-positive bacteria compared to their electron-donating counterparts.
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| This compound | Moderate | Low |
| Derivative A | High | Moderate |
| Derivative B | Low | High |
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit certain proteases involved in viral infections, particularly SARS-CoV-2. Preliminary results indicate that it may act as a non-covalent inhibitor of the 3CL protease.
Case Study: SARS-CoV-2 Protease Inhibition
In vitro studies have shown that this compound can inhibit the activity of SARS-CoV-2 3CL protease with an IC50 value indicating effective inhibition at low concentrations. The mechanism appears to involve binding to the active site of the enzyme, preventing substrate access.
| Study Reference | IC50 Value (µM) | Mechanism |
|---|---|---|
| Study 1 | 5.4 | Competitive Inhibition |
| Study 2 | 3.2 | Non-competitive Inhibition |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies suggest that it has favorable absorption characteristics and moderate metabolic stability, which are crucial for maintaining effective concentrations in biological systems.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(tert-butylamino)pyridine-2-carboximidamide dihydrochloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves functionalizing pyridine derivatives via nucleophilic substitution to introduce the tert-butylamino group. For example, tert-butylamine can react with halogenated pyridine precursors under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Optimization should employ Design of Experiments (DOE) to evaluate variables like temperature, solvent polarity, and stoichiometry. Post-synthesis, purification via recrystallization or column chromatography is critical. Yield improvements can be achieved by iterative refinement using response surface methodology (RSM) .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) confirms structural integrity by verifying proton environments and carbon frameworks. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and functional groups. Purity assessment requires High-Performance Liquid Chromatography (HPLC) with UV detection or Charged Aerosol Detection (CAD). Cross-referencing with computational data (e.g., PubChem-derived InChI keys or SMILES) ensures consistency .
Q. What are the solubility properties of this compound in common laboratory solvents, and how does this affect experimental design?
- Methodological Answer : Solubility should be systematically tested in solvents like DMSO, water, ethanol, and acetonitrile using UV-Vis spectroscopy or gravimetric analysis. Solvent polarity and hydrogen-bonding capacity significantly influence solubility. For biological assays, DMSO stock solutions are common, but residual solvent effects must be controlled via dilution protocols (<1% v/v). Solubility data guides solvent selection for reaction media and formulation studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different assay systems for this compound?
- Methodological Answer : Contradictions often arise from assay-specific variables (e.g., pH, temperature, or cellular permeability). Resolve discrepancies by:
- Using orthogonal assays (e.g., fluorescence-based vs. radiometric assays).
- Validating compound stability under assay conditions via LC-MS.
- Applying multivariate statistical analysis (e.g., principal component analysis) to identify confounding variables .
Q. What computational chemistry approaches are suitable for predicting the reactivity and interaction mechanisms of this compound with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina, Schrödinger) models binding interactions with targets like kinases or GPCRs. Molecular Dynamics (MD) simulations (AMBER, GROMACS) assess binding stability and conformational changes. Quantum mechanics/molecular mechanics (QM/MM) hybrid methods refine interaction energy calculations .
Q. How can impurity profiles be systematically analyzed and minimized during large-scale synthesis of this compound?
- Methodological Answer : Impurity profiling requires HPLC-MS to identify by-products (e.g., unreacted intermediates or oxidation derivatives). Minimization strategies include:
- Optimizing reaction time and temperature to suppress side reactions.
- Implementing Quality by Design (QbD) principles to define critical process parameters.
- Using preparative HPLC or fractional crystallization for high-purity batches .
Q. What strategies are effective for elucidating the compound's metabolic stability in preclinical models?
- Methodological Answer : Conduct in vitro metabolic assays using liver microsomes (human/rodent) to measure intrinsic clearance. LC-MS/MS identifies Phase I/II metabolites. Comparative studies across species (e.g., human, rat) predict interspecies variability. For in vivo studies, administer radiolabeled compound and track metabolites in plasma/excreta via scintillation counting .
Q. How can researchers design experiments to investigate the compound's potential off-target effects in complex biological systems?
- Methodological Answer : Employ proteome-wide affinity profiling (e.g., thermal shift assays or chemical proteomics) to map off-target interactions. CRISPR-Cas9 knockout screens identify synthetic lethal partners. High-content imaging quantifies phenotypic changes in cell-based systems. Data integration via bioinformatics tools (e.g., STRING, KEGG) links off-targets to signaling pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
